molecular formula C13H11N3 B3110996 1-(4-pyridinyl)-1H-indol-5-amine CAS No. 181632-75-7

1-(4-pyridinyl)-1H-indol-5-amine

Cat. No.: B3110996
CAS No.: 181632-75-7
M. Wt: 209.25 g/mol
InChI Key: JULUAUZIVDSBND-UHFFFAOYSA-N
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Description

1-(4-pyridinyl)-1H-indol-5-amine is a heterocyclic compound that combines the structural features of pyridine and indole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyridine and indole moieties in its structure allows for diverse chemical reactivity and biological activity.

Scientific Research Applications

1-(4-pyridinyl)-1H-indol-5-amine has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for a related compound, 2-Bromo-1-(4-pyridinyl)-1-ethanone hydrobromide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Posttranslational modifications (PTMs) are essential mechanisms that provide chemical diversity to proteins . Since defects in PTMs are linked to numerous disorders and diseases, PTMs and their modifying enzymes are considered as potential drug targets . This has fueled new initiatives to determine how PTMs affect protein structure and function . Highlighting structural changes after PTM provides new frontiers in understanding the detailed mechanism and related drug developments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-pyridinyl)-1H-indol-5-amine typically involves the construction of the indole ring followed by the introduction of the pyridine moiety. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. Subsequently, the pyridine ring can be introduced through various coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of pyridine with a halogenated indole .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by palladium-catalyzed coupling reactions. Optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-pyridinyl)-1H-indol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-pyridinyl)-1H-indol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In biological systems, it may interact with DNA or proteins, affecting cellular processes and signaling pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

  • 1-(2-pyridinyl)-1H-indol-5-amine
  • 1-(3-pyridinyl)-1H-indol-5-amine
  • 1-(4-pyridinyl)-1H-indol-3-amine

Comparison: 1-(4-pyridinyl)-1H-indol-5-amine is unique due to the specific positioning of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted applications .

Properties

IUPAC Name

1-pyridin-4-ylindol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-11-1-2-13-10(9-11)5-8-16(13)12-3-6-15-7-4-12/h1-9H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULUAUZIVDSBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2C3=CC=NC=C3)C=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-nitroindole (7.0 g, 43.2 mmol) and 4-chloropyridine hydrochloride (7.8 g, 51.8 mmol) in DMF (43 mL) was added potassium tert-butoxide (12.1 g, 108.0 mmol), portionwise. The reaction was heated at 100° C. for 48 h. The mixture was allowed to cool to room temperature and poured into water (400 mL). The resulting solid was removed by filtration and dried under vacuum. Desired compound (6.04 g, 25.3 mmol; 58% yield); 1H NMR (DMSO-d6) δ 8.76 (dd, J=1.7, 4.5, 2H), 8.68 (d, J=2.2, 1H), 8.06-8.13 (m, 2H), 7.92 (d, J=9.2, 1 H), 7.75 (dd, J=1.5, 4.6, 2H), 7.07 (dd, J=0.9, 3.5, 1H); ES MS [M+H]+=240. Step 2. Preparation of 1-(4-pyridinyl)-1H-indol-5-amine
Quantity
7 g
Type
reactant
Reaction Step One
Name
4-chloropyridine hydrochloride
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Name
Quantity
43 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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